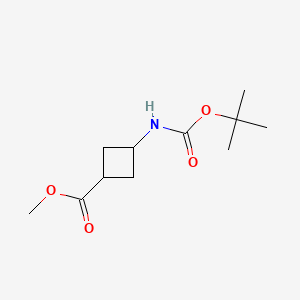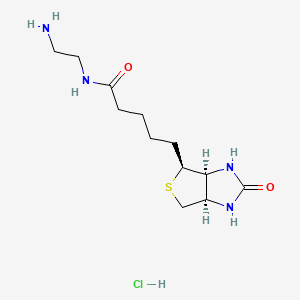
Neurobiotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurobiotin is a tri-functional molecule designed for neuronal tracing and cell filling . It is an amino derivative of biotin that can be used as an intracellular label for cells, particularly neurons . It is used for visualizing neural architecture and for the identification of gap junction coupling .
Synthesis Analysis
Neurobiotin is used in electroporation techniques for combined analysis of neuronal structure and function . Individual neurons are studied with patch electrodes either in semi-loose or in tight-seal configurations . Neurobiotin electroporation is achieved by passing 500-ms pulses at 1 Hz for approximately 5 minutes .
Molecular Structure Analysis
The molecular structure of Neurobiotin is complex and is used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .
Chemical Reactions Analysis
Neurobiotin is used in electroporation techniques where the cell membrane is first broken down with voltage pulses . This allows for the stable recording of spontaneous or evoked postsynaptic potentials or currents and the passage of Neurobiotin without spillover into the adjacent cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of Neurobiotin are complex and are used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .
Wissenschaftliche Forschungsanwendungen
Intracellular Labeling and Neuronal Tracing
Neurobiotin is widely used for intracellular labeling and neuronal tracing studies . It is introduced into retinal neurons via iontophoresis injection to identify cell types, communication, and developmental changes .
Combined Structural and Functional Analysis
Neurobiotin electroporation techniques are used for combined analysis of neuronal structure and function in brain slices during development . This method is particularly useful for studying mouse hypoglossal (XII) motoneurons .
Gap Junction Coupling Identification
Neurobiotin is a useful marker for identifying gap junction coupling . It has revealed many different networks interconnected by gap junctions in the retina .
Neuroanatomical Tracing
Neurobiotin is used in neuroanatomical tracing techniques. It helps in identifying and classifying individual cells and understanding the structural foundation for functions .
Visualization of Microelectrodes
Lucifer yellow (LY) is used in combination with Neurobiotin to visualize the tips of microelectrodes and monitor dye transferring .
Study of Neural Architecture and Communication Mechanisms
The retina provides an excellent system to analyze neural architecture and communication mechanisms. In retinal physiological, morphological, and developmental studies, Neurobiotin is an extensively applied technique .
Wirkmechanismus
Zukünftige Richtungen
The method of using Neurobiotin for neuronal tracing and cell filling can be adapted to super-resolution microscopy techniques, which will enhance its applicability to the study of neural circuits at the level of synapses . This method allows for a rapid morphological confirmation of the post-synaptic responses recorded by patch-clamp prior to Neurobiotin filling .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYKXZBFDOWDHO-GRIHUTHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride | |
Q & A
Q1: How does Neurobiotin enter neurons?
A1: Neurobiotin doesn't readily cross cell membranes. Researchers typically introduce it into neurons through various techniques such as intracellular microinjection [, , , , , , , , ], electroporation [], or passive diffusion in brain slices [].
Q2: What makes Neurobiotin useful for tracing neuronal connections?
A2: Neurobiotin is a gap junction-permeable tracer. Once inside a neuron, it can diffuse through gap junctions into coupled neighboring neurons, revealing the extent and pattern of neuronal networks [, , , , , , , , , , , , , ].
Q3: Can Neurobiotin be used to study the permeability of different gap junction types?
A3: Yes, research shows that Neurobiotin, alongside a series of structurally related biotinylated tracers, can differentiate between gap junction types based on their permeability profiles. This suggests that different connexin compositions contribute to varying permeability characteristics in neuronal gap junctions [].
Q4: Does Neurobiotin only move by passive diffusion through gap junctions?
A4: Primarily, passive diffusion drives Neurobiotin movement. Studies show that iontophoretic current doesn't play a significant role in its spread within the tested ranges [].
Q5: Does Neurobiotin affect the function of gap junctions?
A5: Neurobiotin is generally considered a non-toxic and inert tracer at concentrations used for labeling. Studies haven't reported any direct effects of Neurobiotin on gap junction function [].
Q6: What are the advantages of using Neurobiotin over other tracers like Lucifer Yellow?
A6: While Lucifer Yellow can pass through certain gap junctions, Neurobiotin exhibits broader permeability, revealing coupling patterns not detectable with Lucifer Yellow alone. For instance, in the cochlea, Neurobiotin revealed coupling patterns suggesting the presence of heteromeric connexons composed of connexin 26 and connexin 30, whereas Lucifer yellow did not []. Additionally, Neurobiotin labeling can be amplified for enhanced visualization [, , , , , , , , , , , , , ].
Q7: What is the molecular formula and weight of Neurobiotin?
A7: Neurobiotin (N-(2-aminoethyl)biotinamide hydrochloride) has the molecular formula C10H20N4O2S • HCl and a molecular weight of 292.83 g/mol.
Q8: Is there any spectroscopic data available for Neurobiotin?
A8: The provided research articles primarily focus on Neurobiotin's application as a neuronal tracer and don't delve into detailed spectroscopic characterization.
Q9: Is Neurobiotin compatible with common fixation and immunostaining protocols?
A9: Yes, researchers frequently use Neurobiotin with standard fixation and immunostaining procedures, allowing for combined morphological and neurochemical characterization of labeled neurons [, , , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
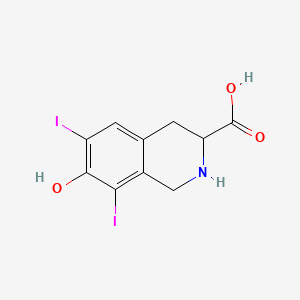

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
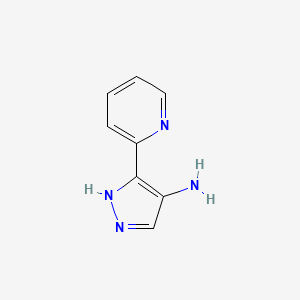
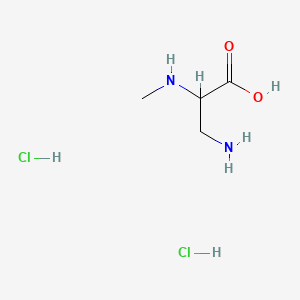



![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
